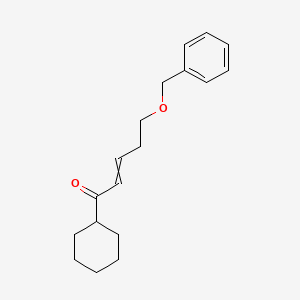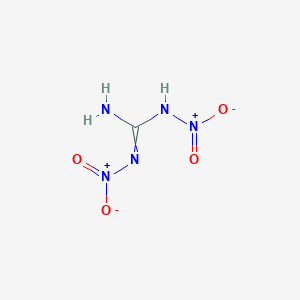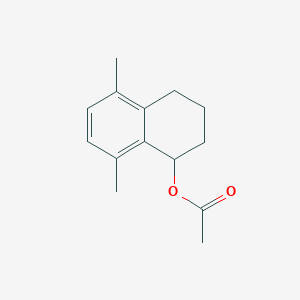![molecular formula C10H10N2O2 B15160148 3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification steps. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like dimethylformamide or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Applications De Recherche Scientifique
3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3,3-trimethyl-, methyl ester
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester
Uniqueness
3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 6-methyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
methyl 6-methyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(10(13)14-2)5-7-3-4-11-9(7)12-6/h4-5H,3H2,1-2H3 |
Clé InChI |
MHFLBJLTTVYFJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2CC=NC2=N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid](/img/structure/B15160068.png)
![2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B15160070.png)

![(3S,4S)-1-(3-Methoxypropyl)-4-{[(E)-(4-methylpentan-2-ylidene)amino]methyl}piperidin-3-ol](/img/structure/B15160085.png)
![1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15160098.png)
![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)

![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)

![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)

![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)

